3-fluoro-5-formyl-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
2137718-44-4 |
|---|---|
Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-fluoro-5-formyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-4H,1H3,(H,12,13) |
InChI Key |
VDKIGPZUWZVECP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 3 Fluoro 5 Formyl 4 Methoxybenzoic Acid
Established Synthetic Routes to 3-Fluoro-5-formyl-4-methoxybenzoic acid
The synthesis of this compound can be approached through various established organic transformations. These routes often involve multi-step sequences that can be categorized as either linear or convergent strategies, starting from readily available precursors.
Multi-step Convergent and Linear Synthetic Strategies from Precursors
Linear synthetic strategies for this compound typically begin with a precursor that already contains some of the desired functional groups or a scaffold that allows for their sequential introduction. A plausible linear approach could start from a substituted vanillin (B372448) derivative or a fluorinated methoxybenzoic acid.
One potential linear pathway commences with 3-fluoro-4-methoxybenzoic acid. ossila.com This precursor can be subjected to a formylation reaction to introduce the aldehyde group. Common formylation methods include the Vilsmeier-Haack reaction (using dimethylformamide and phosphoryl chloride) or the Duff reaction (using hexamethylenetetramine), which are effective for electron-rich aromatic rings. wikipedia.org
Alternatively, a convergent strategy might involve the coupling of two or more fragments, which are synthesized separately. For instance, a suitably protected and functionalized aryl halide could be coupled with a formyl-containing building block via a palladium-catalyzed cross-coupling reaction. While potentially shorter, this approach requires the careful design and synthesis of the coupling partners.
A hypothetical linear synthesis could be proposed starting from 3-fluoro-4-hydroxybenzaldehyde (B106929). chemicalbook.com The synthetic sequence would involve:
Protection of the hydroxyl group: To prevent unwanted side reactions, the phenolic hydroxyl group can be protected, for example, as a methyl ether using a reagent like dimethyl sulfate.
Oxidation of the aldehyde: The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. youtube.com
Introduction of the formyl group: The final step would be the regioselective formylation of the resulting 3-fluoro-4-methoxybenzoic acid.
Another potential precursor is 3-fluoro-4-hydroxy-5-methoxybenzaldehyde. nih.gov The synthesis from this starting material would primarily involve the selective oxidation of the aromatic aldehyde to a carboxylic acid, a transformation that can be achieved using reagents like silver oxide or potassium permanganate under controlled conditions.
The following table outlines a potential multi-step linear synthesis starting from the commercially available 3-fluoro-4-methoxybenzaldehyde.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Oxidation | KMnO4, NaOH, H2O, heat | 3-Fluoro-4-methoxybenzoic acid |
| 2 | Formylation | HMTA, trifluoroacetic acid | This compound |
Analysis of Regioselectivity and Chemoselectivity in Synthesis
The synthesis of this compound is a study in controlling regioselectivity and chemoselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions.
Regioselectivity: In the formylation of 3-fluoro-4-methoxybenzoic acid, the methoxy (B1213986) group is a strong activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. The position of formylation will be a result of the interplay of these directing effects. The position ortho to the methoxy group and meta to the carboxylic acid (C5) is sterically accessible and electronically activated, making it the most likely site for electrophilic attack. Classical formylation reactions often provide good regioselectivity in such substituted systems. youtube.com
Chemoselectivity: During the synthesis, the presence of multiple reactive functional groups—aldehyde, carboxylic acid, and potentially a hydroxyl group if starting from a vanillin derivative—necessitates careful choice of reagents to avoid unwanted side reactions. For instance, when oxidizing an aldehyde to a carboxylic acid, the conditions must be controlled to prevent oxidation of other sensitive groups. Similarly, if a reduction step is required, the choice of reducing agent is critical to selectively reduce one functional group in the presence of others. For example, sodium borohydride (B1222165) can selectively reduce an aldehyde in the presence of a carboxylic acid.
Process Optimization and Scale-Up Considerations for Efficient Production
The efficient production of this compound on a larger scale requires careful optimization of reaction conditions and consideration of practical aspects such as cost, safety, and environmental impact.
Optimization of Reaction Conditions: Key parameters to optimize include reaction temperature, concentration of reactants, choice of solvent, and catalyst loading. For instance, in a formylation reaction, optimizing the temperature can minimize the formation of by-products. The use of phase-transfer catalysts can sometimes improve reaction rates and yields in heterogeneous reaction mixtures.
Scale-Up Challenges: Transitioning a synthesis from a laboratory scale to an industrial scale often presents challenges. These can include heat transfer issues in large reactors, difficulties in mixing viscous reaction mixtures, and the safe handling of large quantities of hazardous reagents. The choice of purification method is also critical; crystallization is often preferred over chromatography on a large scale due to cost and efficiency.
The following table summarizes key considerations for process optimization and scale-up.
| Parameter | Consideration for Optimization | Scale-Up Implication |
| Solvent | Use of environmentally benign and easily recoverable solvents. | Minimizes waste and reduces processing costs. |
| Reagents | Use of inexpensive and readily available starting materials and reagents. | Lowers the overall cost of production. |
| Reaction Time | Minimizing reaction time to increase throughput. | Improves process efficiency and reduces energy consumption. |
| Purification | Development of a robust crystallization procedure. | Avoids costly and time-consuming chromatographic purification. |
| Safety | Thorough hazard analysis of all reaction steps. | Ensures safe operation on an industrial scale. |
Development of Novel Synthetic Approaches and Methodological Advancements
The field of organic synthesis is constantly evolving, with a growing emphasis on sustainability and the development of more efficient and environmentally friendly methods.
Sustainable and Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound can lead to more sustainable processes. This includes the use of renewable feedstocks, atom-economical reactions, and the avoidance of hazardous solvents and reagents.
For example, starting from vanillin, which can be derived from lignin, a renewable resource, would be a significant step towards a greener synthesis. youtube.com The use of catalytic methods, such as catalytic oxidations and formylations, is preferable to stoichiometric reagents as they generate less waste. mdpi.com Solvents are a major contributor to the environmental impact of chemical processes; therefore, exploring reactions in greener solvents like water, ethanol (B145695), or even solvent-free conditions is highly desirable.
Potential for Chemoenzymatic or Biocatalytic Synthesis
Chemoenzymatic and biocatalytic approaches offer powerful alternatives to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.
Enzymatic Formylation: While less common than chemical methods, enzymatic formylation using formyltransferases could be a potential route if a suitable enzyme and cofactor system can be identified. wikipedia.org
Biocatalytic Oxidation/Reduction: Enzymes such as alcohol dehydrogenases and aldehyde oxidases can perform highly selective oxidations and reductions. nih.govnih.gov For instance, an alcohol dehydrogenase could be used to selectively oxidize a hydroxymethyl group to an aldehyde without affecting other functional groups. Conversely, a reductase could be employed for the selective reduction of a carboxylic acid. The use of whole-cell biocatalysts, where the enzymes operate within their natural cellular environment, can simplify the process by providing in situ cofactor regeneration. nih.gov
The development of a chemoenzymatic route could involve a combination of chemical and enzymatic steps, leveraging the strengths of both approaches to create a highly efficient and sustainable synthesis of this compound.
Exploration of Flow Chemistry and Continuous Processing Techniques
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry to enhance safety, improve product quality, and increase production flexibility. chemicalbook.comresearchgate.netwikipedia.org Many of the reaction types proposed for the synthesis of this compound are amenable to adaptation in a flow chemistry setting.
Flow chemistry involves performing chemical reactions in a continuous stream, typically within a tube or microreactor, rather than in a traditional batch vessel. syrris.com This methodology offers significant advantages, particularly for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. nih.gov
For the proposed synthesis, the Vilsmeier-Haack formylation is an excellent candidate for a flow process. The in-situ generation of the Vilsmeier reagent from phosphorus oxychloride and DMF can be precisely controlled, minimizing the risks associated with handling this highly reactive and thermally unstable intermediate. acs.orgresearchgate.net In a flow setup, small volumes of the reactants are mixed at a specific junction and immediately enter a temperature-controlled reactor coil. chemicalbook.com This allows for superior heat transfer, preventing thermal runaways that can be a concern in large-scale batch reactions. wikipedia.org The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and reactor volume, often leading to higher yields and purities compared to batch processing. syrris.com
A study on the Vilsmeier-Haack formylation of electron-rich arenes in a microreactor demonstrated the potential for safe and scalable production. researchgate.net By employing a continuous flow setup, the researchers were able to optimize reaction parameters in an automated fashion and achieve high conversions in a matter of seconds. researchgate.net Such a system for the formylation of a derivative of 3-fluoro-4-methoxybenzoic acid would involve pumping streams of the substrate and the pre-formed or in-situ generated Vilsmeier reagent into a mixing unit, followed by passage through a heated reaction coil before quenching and work-up, which can also be integrated into the continuous line. researchgate.netorganic-chemistry.org
Similarly, oxidation reactions, such as the conversion of a methyl group to an aldehyde, can benefit from flow chemistry. These reactions often use strong oxidizing agents and can be highly energetic. The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, making these transformations safer and more controllable. organic-chemistry.org
Comparative Analysis of Synthetic Efficiencies and Atom Economy Across Different Pathways
The efficiency of a synthetic route can be evaluated based on several metrics, including chemical yield, reaction conditions, and principles of green chemistry like atom economy. wikipedia.orgprimescholars.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.gov
A hypothetical batch synthesis of this compound via a Vilsmeier-Haack reaction can be compared to a potential flow chemistry approach.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis for the Formylation Step
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Several hours to days wikipedia.org | Seconds to minutes syrris.comresearchgate.net |
| Temperature | 0°C to 80°C (often with poor control) jk-sci.com | Precisely controlled, can be superheated safely syrris.com |
| Pressure | Typically atmospheric | Can be pressurized to superheat solvents syrris.com |
| Safety | Risk of thermal runaway, handling of bulk hazardous reagents researchgate.netwikipedia.org | In-situ generation of hazardous reagents, enhanced heat transfer, small reaction volumes improve safety chemicalbook.comnih.gov |
| Yield | Variable, often moderate | Often higher due to better control and suppression of side reactions acs.orgncert.nic.in |
| Scalability | Challenging due to heat transfer and mixing issues | More straightforward by running the system for a longer duration organic-chemistry.org |
C₉H₉FO₃ + C₃H₇NO + POCl₃ → C₁₀H₉FO₄ + [byproducts]
The atom economy for this and other formylation reactions can be calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
Let's consider the formylation of methyl 3-fluoro-4-methoxybenzoate (MW: 184.16 g/mol ) to produce methyl 3-fluoro-5-formyl-4-methoxybenzoate (MW: 212.17 g/mol ) as the key step.
Table 2: Theoretical Atom Economy for Different Formylation Reactions
| Formylation Method | Key Reagents | Molecular Weight of Reagents ( g/mol ) | Atom Economy (%) | Byproducts |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF (73.09), POCl₃ (153.33) | 226.42 | ~49% (for the formyl group addition) | H₃PO₄, Dimethylamine hydrochloride wikipedia.org |
| Duff Reaction | Hexamethylenetetramine (140.19) | 140.19 | ~60% (for the formyl group addition) | Ammonia, water wikipedia.org |
| Reimer-Tiemann | Chloroform (119.38), NaOH (40.00) | 159.38 | ~18% (for the formyl group addition) | NaCl, water wikipedia.org |
Note: The atom economy calculation for the formylation step considers the addition of a CHO group (29.02 g/mol ) to the aromatic ring. The calculation is simplified and focuses on the key reagents involved in delivering the formyl group. The actual atom economy of the entire process would be lower, accounting for all reactants and byproducts from all steps.
Chemical Transformations and Reactivity Studies of 3 Fluoro 5 Formyl 4 Methoxybenzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including derivatization, removal, and reduction.
Derivatization via Esterification and Amidation
The carboxylic acid moiety of 3-fluoro-5-formyl-4-methoxybenzoic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. The Fischer esterification is a classic example of this transformation. Given the electronic nature of the starting material, this reaction proceeds efficiently.
Detailed Research Findings: While specific studies on the esterification of this compound are not extensively documented, the reactivity can be inferred from similar compounds like 3-fluoro-4-methoxybenzoic acid. ossila.com For instance, the Fischer esterification of related benzoic acids is a well-established method. ossila.com The reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Interactive Data Table: Representative Esterification Reactions
| Alcohol | Catalyst | Product |
| Methanol (B129727) | H₂SO₄ | Methyl 3-fluoro-5-formyl-4-methoxybenzoate |
| Ethanol (B145695) | HCl (gas) | Ethyl 3-fluoro-5-formyl-4-methoxybenzoate |
| Isopropanol | p-TSA | Isopropyl 3-fluoro-5-formyl-4-methoxybenzoate |
Amidation: The synthesis of amides from this compound typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride. This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.
Detailed Research Findings: The conversion of a related compound, 5-fluoro-2-methoxy-benzoic acid, to its corresponding benzoyl chloride using a chlorinating agent is a documented step in the synthesis of more complex molecules. google.com This acyl chloride can then be coupled with an amine in the presence of a non-nucleophilic base to yield the amide. google.com This two-step process is a common and effective strategy for the amidation of aromatic carboxylic acids.
Decarboxylative Transformations and Related Reaction Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for unactivated aromatic acids.
Detailed Research Findings: Studies on the decarboxylation of various benzoic acid systems have shown that the reaction rates are highly dependent on the substituents present on the aromatic ring. nist.gov Benzoic acids lacking activating groups, such as ortho or para hydroxyl groups, generally exhibit slow decarboxylation rates, often requiring high temperatures (e.g., 400 °C). nist.gov The presence of electron-withdrawing groups, such as the formyl and fluoro groups in the target molecule, would likely necessitate forcing conditions for decarboxylation. The reaction can be promoted by the use of amine bases or in the presence of certain metal catalysts. nist.gov
Reduction and Activation Strategies of the Carboxyl Moiety
The carboxylic acid group can be reduced to a primary alcohol, providing another route for functional group manipulation.
Detailed Research Findings: The reduction of carboxylic acids to alcohols is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that such strong reducing agents will also reduce the aldehyde functionality. Selective reduction of the carboxylic acid in the presence of an aldehyde is challenging and usually requires a protection-deprotection strategy for the aldehyde group.
Activation of the carboxyl group is a key step for several transformations. As mentioned in the amidation section, conversion to an acyl chloride is a common activation strategy.
Interactive Data Table: Acyl Chloride Formation
| Reagent | Solvent | Product |
| Thionyl chloride (SOCl₂) | Toluene | 3-Fluoro-5-formyl-4-methoxybenzoyl chloride |
| Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM) | 3-Fluoro-5-formyl-4-methoxybenzoyl chloride |
This activation enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles. ossila.com
Reactions and Derivatizations of the Formyl Functional Group
The aldehyde (formyl) group is a highly reactive functional group that readily participates in a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.
Oxidation and Reduction Reactions of the Aldehyde
The formyl group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. This would transform this compound into a dicarboxylic acid derivative.
Detailed Research Findings: A common and mild method for the oxidation of aldehydes is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid. A study on the synthesis of 2-fluoro-4-(methoxycarbonyl)benzoic acid utilized sodium chlorite and sulfamic acid to oxidize the corresponding aldehyde. researchgate.net This method is generally selective for aldehydes and would not affect the existing carboxylic acid.
Reduction: The formyl group can be selectively reduced to a hydroxymethyl group in the presence of the carboxylic acid using milder reducing agents.
Detailed Research Findings: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones. It is generally not strong enough to reduce a carboxylic acid, making it suitable for the selective reduction of the formyl group in this compound. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles, leading to a wide range of derivatives.
Detailed Research Findings: The formyl group readily undergoes condensation reactions with amines and their derivatives. For example, reaction with a primary amine would yield an imine (Schiff base). The reaction of a related compound, 3-fluoro-4-hydroxybenzaldehyde (B106929), with phenylhydrazine (B124118) derivatives to form hydrazones has been reported as a method to generate biologically active molecules. ossila.com
Condensation reactions with active methylene (B1212753) compounds, such as those in the Knoevenagel or aldol (B89426) condensations, are also characteristic of aldehydes. The reaction of 3-fluoro-4-hydroxybenzaldehyde with ketones in an aldol condensation to form curcuminoid analogues has been demonstrated. ossila.com Similarly, the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide, can be employed to form alkenes. This has been used with 3-fluoro-4-hydroxybenzaldehyde to synthesize caffeic acid derivatives. ossila.com
These examples with structurally similar compounds strongly suggest that the formyl group of this compound would exhibit similar reactivity, allowing for its conversion into a diverse array of functional groups and molecular scaffolds.
Formation of Imines, Oximes, and Hydrazones
The aldehyde functional group in this compound is a key site for a variety of condensation reactions, leading to the formation of imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in the synthesis of new organic compounds with potential applications in medicinal chemistry and materials science.
Imines: The reaction of an aldehyde with a primary amine yields an imine. For instance, the condensation of fluorinated benzaldehydes with various aniline (B41778) derivatives can be achieved, sometimes through mechanochemical methods involving manual grinding, which can lead to high yields without the need for extensive purification. testbook.com While specific studies on this compound are not prevalent, the general reactivity of substituted benzaldehydes suggests that it would readily react with primary amines to form the corresponding imines. The reaction is typically acid-catalyzed and proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to the imine.
Oximes: The reaction of an aldehyde with hydroxylamine (B1172632) produces an oxime. This reaction is often carried out in a buffered solution to maintain an optimal pH for the reaction to proceed. The formation of oximes from related fluoro-substituted isatins has been documented, where the oxime is formed through the reaction with hydroxylamine generated in situ. chemscene.com It is anticipated that this compound would react similarly with hydroxylamine or its salts to yield the corresponding oxime.
Hydrazones: Hydrazones are synthesized through the reaction of an aldehyde with hydrazine (B178648) or its derivatives. These reactions are widely used in the synthesis of heterocyclic compounds and molecules with biological activity. For example, hydrazone derivatives have been synthesized from 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid by reacting it with various hydrazine derivatives. acs.org This suggests that this compound would readily form hydrazones upon treatment with hydrazines. The specific substituent on the hydrazine can influence the properties and subsequent reactivity of the resulting hydrazone. acs.orgaobchem.com
A representative reaction scheme for the formation of these derivatives from a generic substituted benzaldehyde (B42025) is shown below:
R-CHO + R'-NH₂ → R-CH=N-R' + H₂O (Imine formation) R-CHO + NH₂OH → R-CH=NOH + H₂O (Oxime formation) R-CHO + H₂N-NHR' → R-CH=NNHR' + H₂O (Hydrazone formation)
Reactivity of the Fluoro and Methoxy (B1213986) Substituents on the Aromatic Ring
The fluoro and methoxy groups on the aromatic ring of this compound play a crucial role in directing its reactivity, particularly in nucleophilic aromatic substitution and ether cleavage reactions.
The presence of a fluorine atom, a good leaving group, and the electron-withdrawing formyl and carboxylic acid groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine at C3 is ortho to the formyl group and para to the carboxylic acid group, further enhancing its susceptibility to nucleophilic attack.
In general, SNAr reactions on fluoroarenes are facilitated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. rsc.org Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be displaced by various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles. sigmaaldrich.comacs.org Similarly, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate in DMSO leads to the displacement of the fluorine atom. oup.com It is therefore highly probable that this compound would undergo SNAr reactions at the C3 position with a variety of nucleophiles under appropriate conditions.
The methoxy group at the C4 position is an ether linkage that can be cleaved under specific conditions. A common method for the cleavage of aryl methyl ethers is treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). While no direct studies on this compound are available, a recent study demonstrated the cleavage of the C-O bond in aryl methyl ethers using an organophotoredox-catalyzed method with TMS-Cl, offering a milder alternative to harsh acidic conditions. nih.gov
Modification of the methoxy group could also be envisioned through demethylation followed by re-alkylation with different alkyl groups, allowing for the synthesis of a variety of ether derivatives.
The combined effect of these substituents makes the aromatic ring electron-deficient, which, as discussed earlier, enhances its susceptibility to nucleophilic aromatic substitution. The acidity of substituted benzoic acids is also influenced by these electronic effects, with electron-withdrawing groups increasing acidity and electron-donating groups decreasing it.
Cross-Coupling Reactions and Selective Aromatic Functionalization
The presence of a halogen atom (fluorine) on the aromatic ring opens up the possibility of engaging this compound in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura couplings, advancements in catalyst systems have enabled the use of less reactive substrates. It is conceivable that under optimized conditions, the fluorine atom of this compound could be replaced with various aryl or vinyl groups via a Suzuki-Miyaura reaction, allowing for selective functionalization of the aromatic ring. The stereochemical outcome of such reactions, particularly with ortho-substituted phenylboronic acids, can be influenced by factors such as chelation effects.
Investigation of Stereochemical Aspects in Derived Reactions
There is a notable absence of specific research in the scientific literature concerning the stereochemical aspects of reactions involving derivatives of this compound. However, the principles of stereochemistry are fundamental to understanding the outcomes of reactions involving chiral molecules derived from this compound.
For instance, if the carboxylic acid group were to be used to form an amide with a chiral amine, the resulting molecule would be diastereomeric. Subsequent reactions at other sites on the molecule could then proceed with a degree of diastereoselectivity, influenced by the existing chiral center.
Similarly, reactions involving the aldehyde group, such as aldol additions or reactions with chiral nucleophiles, would lead to the formation of new stereocenters. The diastereoselectivity of such reactions is often governed by the principles of Felkin-Anh or Cram's rule, which predict the stereochemical outcome based on the steric and electronic properties of the substituents adjacent to the carbonyl group. Although no specific studies have been conducted on this compound in this context, the general principles of asymmetric synthesis and diastereoselective reactions would apply to its derivatives. The study of diastereoselectivity in reactions such as the Paterno-Buechi reaction with benzaldehydes highlights the importance of stereochemical control in organic synthesis. oup.com
Advanced Spectroscopic and Structural Characterization Techniques Applied to 3 Fluoro 5 Formyl 4 Methoxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-fluoro-5-formyl-4-methoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region would likely display two doublets, corresponding to the two aromatic protons. Their splitting patterns and coupling constants would confirm their meta relationship. Additionally, singlets would be anticipated for the methoxy (B1213986) group protons, the formyl proton, and the acidic proton of the carboxylic acid, with the latter potentially being broad and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Signals would be expected for the carbonyl carbons of the carboxylic acid and the aldehyde, the aromatic carbons (with their chemical shifts influenced by the attached functional groups and the fluorine atom), and the methoxy carbon. Carbon-fluorine coupling would be observable for the aromatic carbons near the fluorine atom.
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The spectrum for this compound would be expected to show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. Coupling to the neighboring aromatic protons would likely be observed, providing further structural confirmation.
Predicted ¹H and ¹³C NMR Data This table is predictive and based on the analysis of structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 12.0 - 13.0 | 165 - 170 |
| Ar-H (ortho to COOH) | 8.0 - 8.2 | 128 - 132 |
| Ar-H (ortho to CHO) | 8.2 - 8.4 | 133 - 137 |
| CHO | 9.8 - 10.0 | 188 - 192 |
| OCH₃ | 3.9 - 4.1 | 55 - 60 |
| C-COOH | - | 125 - 129 |
| C-CHO | - | 130 - 134 |
| C-F | - | 158 - 162 (d, ¹JCF) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₇FO₄), the exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula. PubChem provides predicted collision cross-section data for various adducts of this compound, which is relevant for ion mobility-mass spectrometry studies.
Predicted HRMS Data Based on the molecular formula C₉H₇FO₄.
| Ion Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 199.0401 |
| [M+Na]⁺ | 221.0220 |
The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of small molecules such as water (H₂O), carbon monoxide (CO), or a methoxy radical (•OCH₃).
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and revealing the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic ring and aldehyde, and strong C=O stretches for both the carboxylic acid and aldehyde carbonyl groups at distinct frequencies. The C-O stretching of the ether and carboxylic acid, as well as the C-F stretch, would also be present.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds. The aromatic ring vibrations would be particularly prominent.
Characteristic Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H (Aromatic/Aldehyde) | 3000 - 3100 / 2700-2900 |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C=O (Aldehyde) | 1680 - 1700 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ether/Acid) | 1200 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and carbonyl groups of this compound constitute a chromophore system that absorbs UV light. The spectrum would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The exact positions of these absorptions are influenced by the substitution pattern and the solvent used for analysis.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Conformational Analysis
For a crystalline solid, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions that dictate the crystal packing. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for unambiguous structural determination.
Chromatographic and Electrophoretic Methods for Purity Assessment and Separation Science
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the standard approach for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be employed. The purity would be determined by the area percentage of the main peak in the chromatogram.
Other Techniques: Gas chromatography (GC), potentially after derivatization to increase volatility, and capillary electrophoresis (CE) are other techniques that could be developed for the analysis and purity assessment of this compound.
Design and Synthesis of Derivatives and Analogues of 3 Fluoro 5 Formyl 4 Methoxybenzoic Acid
Systematic Exploration of Structural Modifications on the Core Scaffold
The core structure of 3-fluoro-5-formyl-4-methoxybenzoic acid can be systematically modified at its key functional groups to generate a library of derivatives. These modifications are crucial for exploring the chemical space around the parent molecule and for establishing structure-activity relationships in various contexts, including drug discovery and materials science.
The carboxylic acid moiety is a prime site for modification. Standard esterification procedures, such as the Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed to produce a variety of esters. For instance, reacting this compound with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.
Amide derivatives can be synthesized through the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. This method allows for the introduction of a wide range of substituents at the amide nitrogen. A diverse library of amides can be generated by employing various amines in this coupling reaction.
| Derivative Type | General Reaction | Example Reagents |
| Esters | Fischer Esterification | Methanol, Ethanol, Isopropanol |
| Amides | Acyl Chloride Formation followed by Amination | Thionyl Chloride, Oxalyl Chloride; Ammonia, Primary Amines, Secondary Amines |
The formyl group offers another avenue for structural diversification. Reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of the carboxylic acid. This transformation results in the formation of 3-fluoro-5-(hydroxymethyl)-4-methoxybenzoic acid.
Reductive amination provides a pathway to synthesize amine derivatives. This two-step process involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being particularly effective as it selectively reduces the iminium ion in the presence of the aldehyde. masterorganicchemistry.com
Furthermore, the formyl group can be oxidized to a carboxylic acid, yielding 3-fluoro-4-methoxy-5-carboxybenzoic acid, a dicarboxylic acid derivative. This oxidation can be carried out using various oxidizing agents.
| Modification | Reaction Type | Example Reagents |
| Alcohol | Reduction | Sodium Borohydride (NaBH₄) |
| Amine | Reductive Amination | Primary/Secondary Amine, Sodium Cyanoborohydride (NaBH₃CN) masterorganicchemistry.com |
| Carboxylic Acid | Oxidation | Potassium Permanganate (B83412) (KMnO₄), Jones Reagent |
The aromatic substituents, the fluoro and methoxy (B1213986) groups, can also be modified, although these transformations might require more specific and sometimes harsher conditions. Nucleophilic aromatic substitution could potentially be used for halogen exchange, replacing the fluorine with other halogens or nucleophiles, though the electron-donating nature of the methoxy group might render this challenging.
The methoxy group can be cleaved to a hydroxyl group using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com This would yield 3-fluoro-4-hydroxy-5-formylbenzoic acid. The resulting phenol (B47542) can then be subjected to alkylation reactions to introduce different ether functionalities.
| Modification | Reaction Type | Example Reagents |
| Hydroxyl (from Methoxy) | Ether Cleavage | Hydrogen Bromide (HBr), Boron Tribromide (BBr₃) masterorganicchemistry.commasterorganicchemistry.com |
| Alkoxy (from Hydroxyl) | Williamson Ether Synthesis | Alkyl Halide, Base (e.g., K₂CO₃) |
Principles of Rational Design for Derivative Synthesis
The rational design of derivatives of this compound is guided by the intended application of the resulting molecules. In medicinal chemistry, for instance, structural modifications are often aimed at improving the binding affinity to a biological target, enhancing pharmacokinetic properties, or reducing toxicity.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how different structural modifications might affect the biological activity of the compounds. For example, if the parent compound is a known enzyme inhibitor, derivatives can be designed to form additional hydrogen bonds or hydrophobic interactions with the enzyme's active site. The introduction of different functional groups can also modulate the electronic properties and lipophilicity of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Strategies for Generating Diverse Libraries of Analogues
To explore the chemical space around this compound efficiently, combinatorial chemistry approaches can be employed to generate large and diverse libraries of analogues. nih.gov Solid-phase synthesis is a powerful technique for this purpose, where the core molecule is attached to a solid support and then subjected to a series of reactions with different building blocks.
A potential combinatorial strategy could involve attaching the carboxylic acid of this compound to a resin. The formyl group could then be reacted with a library of amines via reductive amination. Subsequently, the ester linkage to the resin could be cleaved to release the library of amine derivatives. This approach allows for the rapid synthesis of a large number of compounds in a parallel or mix-and-split fashion.
Correlation Between Structural Variations and Chemical Reactivity Profiles
The structural modifications introduced to the this compound scaffold have a direct impact on the chemical reactivity of the molecule. For instance, converting the carboxylic acid to an ester or an amide will significantly alter its acidity and its ability to act as a hydrogen bond donor.
The electronic nature of the substituents on the aromatic ring influences the reactivity of the other functional groups. The electron-withdrawing fluorine atom and the electron-donating methoxy group have opposing effects on the electron density of the benzene (B151609) ring, which in turn affects the acidity of the carboxylic acid and the electrophilicity of the formyl group. Altering these substituents, for example, by replacing the fluorine with a more or less electronegative halogen, would modulate these properties.
The interplay between the different functional groups is also important. For example, the reduction of the formyl group to an alcohol introduces a new nucleophilic center, which could potentially participate in intramolecular reactions, such as lactonization with the carboxylic acid under certain conditions. A thorough understanding of these structure-reactivity relationships is essential for the successful design and synthesis of new derivatives with desired properties.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Formyl 4 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-fluoro-5-formyl-4-methoxybenzoic acid. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its chemical properties and reactivity.
A key aspect of this analysis involves examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netepstem.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For substituted benzoic acids, these calculations can reveal how the electron-withdrawing fluorine and formyl groups, along with the electron-donating methoxy (B1213986) group, influence the electron density across the aromatic ring and its substituents. This intramolecular charge transfer is crucial for understanding the molecule's interaction with other chemical species. researchgate.net The analysis can also generate maps of molecular electrostatic potential (MEP), which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. epstem.net
Density Functional Theory (DFT) Studies for Ground State Geometries and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. researchgate.net
DFT is first used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves an optimization process where the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this compound, this would clarify the relative orientations of the carboxyl, formyl, and methoxy groups.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, which helps in the interpretation of experimental spectra by assigning specific vibrational modes (e.g., C=O stretching, C-F stretching) to observed peaks. researchgate.netnih.gov Furthermore, theoretical UV-Vis spectra can be computed to predict electronic transitions and compare them with experimental results. nih.gov Computational methods can also predict other physical data, such as the collision cross-section (CCS), which relates to the molecule's shape and size in the gas phase. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 199.04012 | 134.7 |
| [M-H]- | 197.02556 | 136.7 |
| [M+Na]+ | 221.02206 | 144.7 |
Data sourced from PubChem and calculated using CCSbase. uni.lu
Elucidation of Reaction Mechanisms Through Computational Modeling of Transition States
Computational chemistry is invaluable for investigating the pathways of chemical reactions. By modeling the transition state—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. This allows for the theoretical assessment of a proposed reaction's feasibility before it is attempted in the lab. nih.gov
For this compound, this could be applied to understand its synthesis or its subsequent reactions. For example, in a synthetic route involving the nitration of a precursor, computational modeling could compare the likelihood of substitution at different positions on the benzene (B151609) ring. mdpi.com Similarly, if the carboxylic acid group were to be converted into an ester or an amide, transition state analysis could elucidate the energy barriers for these transformations. ossila.com This approach provides a molecular-level understanding of why certain reagents and conditions are effective, guiding the optimization of synthetic procedures. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study how a molecule moves and changes shape over time. MD applies the principles of classical mechanics to simulate the movements of atoms in a molecule or a system of molecules. nih.govescholarship.org
For this compound, MD simulations can perform conformational sampling to explore the rotational freedom around the single bonds connecting the formyl and carboxyl groups to the aromatic ring. This reveals the molecule's flexibility and the most populated conformations in solution. mdpi.com
MD is also crucial for studying intermolecular interactions. For instance, simulations can model how two molecules of this compound might interact to form dimers through hydrogen bonding between their carboxylic acid groups, a common feature for benzoic acids. researchgate.net In the context of drug design, MD simulations can model the binding of the molecule to a biological target, such as a protein's active site, providing insights into binding stability and the specific interactions (e.g., hydrogen bonds, stacking interactions) that are most important. nih.gov
Computational Prediction of Synthetic Accessibility and Retrosynthetic Analysis
Modern computational chemistry, often augmented with machine learning, can assist in planning chemical syntheses. Retrosynthetic analysis is a technique where a target molecule is conceptually broken down into simpler, commercially available precursors. researchgate.net
Computational tools can automate this process. By training algorithms on vast databases of known chemical reactions, these programs can propose plausible retrosynthetic disconnections for a molecule like this compound. arxiv.org Such an analysis might suggest that the molecule could be synthesized from a simpler substituted benzene by introducing the formyl and carboxyl groups through reactions like formylation and oxidation. The software can evaluate the synthetic accessibility of a molecule by estimating the complexity and likely success of the proposed synthetic route, providing chemists with a valuable starting point for laboratory work. arxiv.orgresearchgate.net
Theoretical Assessment of Lipophilicity (e.g., Log P/W) and Other Physicochemical Descriptors for Molecular Design
In fields like medicinal chemistry, the physicochemical properties of a molecule are critical for its potential as a drug. Computational methods can quickly and reliably predict these properties. Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), is a key descriptor that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
For this compound, various computational algorithms can predict its LogP value and other important descriptors. These properties are calculated based on the molecule's structure and composition. This data is essential during the early stages of molecular design, allowing chemists to virtually screen compounds and prioritize those with the most promising physicochemical profiles for synthesis and further testing. uni.lu
Table 2: Computed Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H7FO4 | PubChem uni.lu |
| Molecular Weight | 198.15 g/mol | PubChem uni.lu |
| Monoisotopic Mass | 198.03284 Da | PubChem uni.lu |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-methoxy-2,4,5-trifluorobenzoic acid |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole |
| 3-fluoro-4-methoxybenzoic acid |
Applications of 3 Fluoro 5 Formyl 4 Methoxybenzoic Acid As a Versatile Chemical Intermediate
Utility in the Synthesis of Complex Organic Scaffolds and Natural Product Analogues
The distinct reactivity of the three functional groups on 3-fluoro-5-formyl-4-methoxybenzoic acid makes it an excellent starting material for creating intricate molecular architectures. Chemists can selectively target the carboxylic acid, aldehyde, or fluoro group to build complex scaffolds step-by-step.
Detailed research findings have demonstrated the value of incorporating fluorine into biologically active molecules to create analogues of natural products. A notable example is the synthetic effort towards a fluorinated analogue of 5-aminolevulinic acid (5-ALA), a compound used in imaging brain tumors. nih.gov Researchers have successfully synthesized 3-fluoro-5-aminolevulinic acid (3F-5-ALA) as a prelude to developing new PET tracers for metabolic imaging of gliomas. nih.gov This work underscores a key strategy in modern drug discovery: using fluorinated building blocks to create analogues with potentially improved properties. While this specific synthesis did not start with this compound, this building block is ideally suited for such endeavors, where its functional groups can be systematically transformed to yield the final complex target.
The selective manipulation of its functional groups is key to its utility:
Carboxylic Acid: Can be converted into esters, amides, or acid chlorides, or it can be reduced.
Aldehyde Group: Can undergo Wittig reactions, reductive aminations, or condensation reactions to elongate carbon chains or introduce nitrogen-containing groups.
Fluoro Group: Can be retained to enhance biological properties or be substituted via nucleophilic aromatic substitution (SNAr) under specific conditions. acgpubs.org
Role in the Construction of Advanced Fluorinated Aromatic Compounds
The incorporation of fluorine into aromatic rings is a widely used strategy in the development of pharmaceuticals and advanced materials. ossila.com Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's chemical and biological properties without adding significant steric bulk. ossila.com this compound serves as a valuable precursor for this class of compounds.
The presence of the fluorine atom imparts several desirable characteristics, which are summarized in the table below.
| Property Influenced by Fluorine | Description |
| Metabolic Stability | The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by enzymes like Cytochrome P450. This can increase the half-life of a drug molecule. |
| Binding Affinity | Fluorine can participate in favorable interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonds or dipole-dipole interactions, potentially increasing the potency of a compound. |
| Lipophilicity | Strategic placement of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. |
| pKa Modification | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, altering the ionization state of the molecule at physiological pH. |
Furthermore, the fluorine atom on the ring can be a site for further chemical modification. In electron-deficient aromatic systems, it can undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of other functional groups like methoxy (B1213986) or amino groups, thereby enabling the synthesis of a diverse library of advanced aromatic compounds from a single starting material. acgpubs.org
Application as a Building Block for Diverse Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are foundational structures in a vast number of pharmaceuticals. The functional groups on this compound are perfectly positioned to act as handles for constructing various heterocyclic rings.
A primary application involves the synthesis of oxadiazoles. Research on the related compound 3-fluoro-4-methoxybenzoic acid has shown it can be converted into a hydrazide, which is a key intermediate for synthesizing 1,3,4-oxadiazole (B1194373) derivatives that exhibit antimicrobial properties. ossila.com This same synthetic logic can be applied to this compound, where the aldehyde group can be used in a subsequent step to build an even more complex heterocyclic system.
The aldehyde and carboxylic acid functionalities can be used in concert or sequentially to create a variety of ring systems, as detailed in the interactive table below.
| Heterocyclic System | Synthetic Precursor from Building Block | Key Reaction Type |
| 1,3,4-Oxadiazoles | Carboxylic acid converted to hydrazide | Cyclization / Dehydration |
| Pyridazinones | Aldehyde reacts with hydrazine (B178648) hydrate | Condensation / Cyclization |
| Isoxazoles | Aldehyde reacts with hydroxylamine (B1172632) to form an oxime | Cyclization |
| Pyrimidines | Aldehyde and a ketone (from another reagent) react with urea/thiourea | Biginelli Reaction |
| Quinolines | Aldehyde participates in a Friedländer annulation | Condensation / Cyclization |
Precursor for Functional Materials with Tunable Chemical Properties
Beyond pharmaceuticals, fluorinated organic compounds are increasingly used in materials science to create polymers, liquid crystals, and other functional materials with specialized properties. chemimpex.com While specific applications of this compound in this domain are an area of emerging research, its structure suggests significant potential.
The carboxylic acid group allows the molecule to be incorporated as a monomer into polymers like polyesters or polyamides. The presence of the fluorine, methoxy, and formyl groups on the monomer unit would allow for the fine-tuning of the resulting polymer's characteristics.
| Property | Influence of Functional Groups | Potential Application |
| Thermal Stability | The strong C-F bond can increase the overall thermal stability of the material. chemimpex.com | High-performance plastics, resins. |
| Chemical Resistance | Fluorinated polymers are often resistant to chemical attack. chemimpex.com | Protective coatings, durable components. |
| Dielectric Constant | The polarity introduced by the C-F bond can lower the dielectric constant. | Insulating layers in microelectronics. |
| Hydrophobicity | Fluorination typically increases the hydrophobicity (water-repellency) of a surface. | Water-repellent coatings, self-cleaning surfaces. |
| Optical Properties | The aromatic core and polar groups can be modified to create materials with specific refractive indices or liquid crystalline phases. | Optical films, display technologies. |
Strategic Intermediate in Medicinal Chemistry Research and Lead Compound Derivatization
In medicinal chemistry, the process of discovering a new drug often involves synthesizing and testing hundreds of variations of a "lead compound" to optimize its effectiveness and reduce side effects. This process, known as lead derivatization, requires versatile building blocks that allow for easy modification at multiple points. This compound is an exemplary strategic intermediate for this purpose. aobchem.com
Its value lies in the ability to serve as a central scaffold from which a library of analogues can be rapidly synthesized. For instance, researchers developing novel retinoid-X-receptor antagonists for potential anti-diabetic treatments utilized a related fluorinated building block, 2-fluoro-4-(methoxycarbonyl)benzoic acid, to explore structure-activity relationships. researchgate.net Similarly, 3-fluoro-4-methoxybenzoic acid has been used as an intermediate in the synthesis of antituberculosis agents. ossila.com
The trifunctional nature of this compound allows for a combinatorial approach to derivatization, as shown in the table below.
| Functional Group | Potential Modifications | Purpose in Lead Derivatization |
| Carboxylic Acid | Convert to a library of amides, esters, or sulfonamides. | Explore hydrogen bonding interactions; improve solubility or cell permeability. |
| Aldehyde | Convert to amines (via reductive amination), alcohols (via reduction), or new C-C bonds (via Wittig or Grignard reactions). | Introduce new substituents to probe binding pockets; alter size and shape. |
| Fluoro Group | Retain for metabolic stability and binding; substitute via SNAr to introduce new functionalities. | Enhance pharmacokinetic properties (ADME); explore electronic effects on binding. |
By systematically modifying each of these three sites, medicinal chemists can efficiently generate a diverse set of compounds to identify molecules with optimal therapeutic profiles.
Future Research Directions and Emerging Paradigms for 3 Fluoro 5 Formyl 4 Methoxybenzoic Acid
Development of Asymmetric Synthetic Methodologies and Chiral Derivatization
The presence of a reactive aldehyde group on 3-fluoro-5-formyl-4-methoxybenzoic acid opens avenues for asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals and fine chemicals. Future research will likely focus on the development of catalytic asymmetric additions to the formyl group.
Asymmetric Catalysis: The enantioselective alkylation and arylation of the aldehyde functionality are key areas for exploration. Proline-catalyzed aldol (B89426) reactions, for instance, represent a well-established method for the asymmetric C-C bond formation with aldehydes and ketones. youtube.com The development of organocatalysts, such as chiral secondary amines (e.g., proline derivatives) or N-heterocyclic carbenes (NHCs), could facilitate the enantioselective addition of various nucleophiles to the formyl group of this compound. youtube.commdpi.comacs.org Furthermore, transition-metal-catalyzed asymmetric additions, employing chiral ligands with metals like rhodium or iridium, could be used for the reductive coupling of the aldehyde with various partners. nih.gov
Chiral Derivatization: For the analytical separation and characterization of potential chiral derivatives of this compound, chiral derivatizing agents (CDAs) are indispensable. The carboxylic acid moiety can be derivatized with chiral amines or alcohols to form diastereomers, which can then be separated and analyzed using techniques like High-Performance Liquid Chromatography (HPLC). jespublication.comchiralpedia.com Novel CDAs are continuously being developed to improve the resolution and sensitivity of these separations. nih.gov For example, fluorescent CDAs can enable detection at very low concentrations. nih.gov The development of specific CDAs tailored for fluorinated and polyfunctionalized benzoic acids would be a valuable research direction.
Integration with Photoredox Catalysis and Electrochemistry in Synthetic Routes
Recent advancements in photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthetic methods. These techniques can be harnessed for the synthesis and functionalization of this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. nih.gov For the synthesis of this compound, photoredox-mediated formylation of a suitable fluorinated methoxybenzoic acid precursor could be a viable strategy. Nickel-catalyzed C-H arylation/alkylation followed by a Wittig reaction is a known method for the synthesis of α,β-unsaturated ketones, which could be adapted for the introduction of the formyl group. acs.org Furthermore, photoredox catalysis can be employed for the deoxygenative functionalization of the carboxylic acid group, expanding its synthetic utility. acs.org
Electrochemistry: Electrochemical methods provide a means to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. acs.org The aldehyde group of this compound can be electrochemically reduced to an alcohol or even to a methyl group under specific conditions. nih.govnih.govyoutube.com Conversely, the electrochemical carboxylation of a precursor aldehyde could be a sustainable route to the benzoic acid moiety. acs.org The electrochemical reduction of carbonyl compounds is highly dependent on the electrode material and the molecular structure of the substrate, offering opportunities for selective transformations. nih.govnih.gov
Exploration of Advanced Spectroscopic Characterization Beyond Conventional Techniques
The complex structure of this compound, with its various functional groups and substitution pattern, necessitates the use of advanced spectroscopic techniques for unambiguous structure elucidation and characterization.
Advanced NMR Techniques: While standard 1D NMR (¹H and ¹³C) is fundamental, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity of the molecule. researchgate.net For more complex derivatives or in cases of signal overlap, advanced methods like pure shift NMR, which simplifies spectra by removing multiplet structures, can be invaluable. numberanalytics.com Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which is particularly useful for conformational analysis. diva-portal.org
Mass Spectrometry and Other Techniques: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The integration of spectroscopic data with computational methods, such as Density Functional Theory (DFT) calculations, can aid in predicting and verifying spectral data, leading to more confident structure assignments. numberanalytics.com
High-Throughput Screening for Novel Reactivity and Catalytic Applications
High-throughput screening (HTS) is a powerful strategy for the rapid discovery of new reactions and optimization of catalytic processes. This approach can be applied to explore the reactivity of this compound and identify novel catalytic applications.
Catalyst and Reaction Screening: HTS can be used to screen a large library of catalysts and reaction conditions for various transformations involving the functional groups of the target molecule. rsc.org For instance, screening different chiral catalysts for the asymmetric addition to the formyl group can rapidly identify the optimal catalyst for achieving high enantioselectivity. acs.org Similarly, HTS can be employed to discover new catalytic applications of the molecule itself, for example, as a ligand or an organocatalyst in other reactions. diamond.ac.ukacs.org
Assay Development: The development of rapid and sensitive analytical methods is crucial for HTS. Colorimetric or fluorometric assays can be designed to quickly assess the outcome of a reaction, enabling the screening of thousands of conditions in a short period. Mass spectrometry-based techniques are also widely used for the rapid analysis of reaction mixtures in HTS workflows. rsc.org
Investigation of Bio-inspired and Sustainable Applications in Chemical Synthesis
Drawing inspiration from nature, bio-inspired catalysis and the principles of green chemistry offer promising avenues for the synthesis and application of this compound in a more sustainable manner.
Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them attractive catalysts for organic synthesis. nih.govnih.gov Biocatalytic approaches could be developed for the enantioselective reduction of the formyl group to a chiral alcohol or for the functionalization of the carboxylic acid group. nih.govnih.gov The use of whole-cell biocatalysts or isolated enzymes can provide green and sustainable routes to valuable derivatives of the target molecule. nih.gov
Sustainable Synthesis: The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents, are increasingly important in chemical synthesis. mdpi.combrazilianjournals.com.br Research into the synthesis of this compound from renewable resources, such as lignin-based derivatives, would be a significant step towards a more sustainable chemical industry. rsc.org The development of catalytic processes that minimize waste and energy consumption is a key goal in this area. diamond.ac.uk
Q & A
Q. What are the key synthetic routes for 3-fluoro-5-formyl-4-methoxybenzoic acid, and how can reaction conditions be optimized?
The compound is synthesized via multi-step functionalization of aromatic precursors. A common approach involves:
- Step 1 : Starting with 4-hydroxybenzoic acid, introducing fluorine via electrophilic substitution (e.g., using fluorinating agents like Selectfluor® under anhydrous conditions).
- Step 2 : Methoxylation at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Step 3 : Formylation at the 5-position via Vilsmeier-Haack reaction (POCl₃/DMF) .
Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-substitution.
- Purify intermediates via recrystallization (ethanol/water mixtures) to enhance yield.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of formyl at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500-3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS expected at m/z 212.15 [M-H]⁻) .
- NMR :
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; formyl proton at δ 9.8–10.2 ppm.
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm, formyl carbon at ~190 ppm .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create regioselective reactivity:
- Fluorine : Directs electrophilic substitution to the ortho/para positions due to its -I effect.
- Methoxy Group : Enhances electron density at the 4-position, making it less reactive toward nucleophiles.
Example : Suzuki-Miyaura coupling with aryl boronic acids preferentially occurs at the 2-position (para to fluorine) under Pd(PPh₃)₄ catalysis .
Q. How can contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns) be resolved during structural validation?
Q. What strategies are recommended for designing bioactive derivatives of this compound?
- Targeted Modifications :
- Biological Testing : Prioritize derivatives for in vitro assays against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes, given structural similarities to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
